
N-(Diphenylmethylene)alanine Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Diphenylmethylene)alanine Methyl Ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a diphenylmethylene group attached to the nitrogen atom of alanine, with the carboxyl group esterified as a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethylene)alanine Methyl Ester typically involves the reaction of alanine methyl ester with benzophenone imine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the diphenylmethylene group on the nitrogen atom of alanine . The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
N-(Diphenylmethylene)alanine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.
Substitution: The diphenylmethylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Hydrolysis: Alanine and benzophenone.
Reduction: N-(Diphenylmethyl)alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(Diphenylmethylene)alanine Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of N-(Diphenylmethylene)alanine Methyl Ester involves its interaction with various molecular targets, primarily through its functional groups. The diphenylmethylene group can engage in π-π interactions with aromatic residues in proteins, while the ester and amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to potential biological effects.
類似化合物との比較
Similar Compounds
- N-(Diphenylmethylene)glycine Methyl Ester
- N-(Diphenylmethylene)valine Methyl Ester
- N-(Diphenylmethylene)leucine Methyl Ester
Uniqueness
N-(Diphenylmethylene)alanine Methyl Ester is unique due to the presence of the alanine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C17H17NO2 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
methyl 2-(benzhydrylideneamino)propanoate |
InChI |
InChI=1S/C17H17NO2/c1-13(17(19)20-2)18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChIキー |
JRWHHNOBMTWAPR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


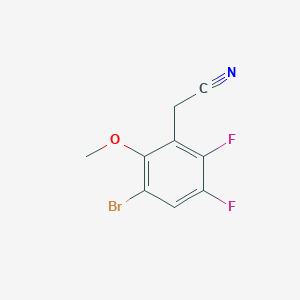
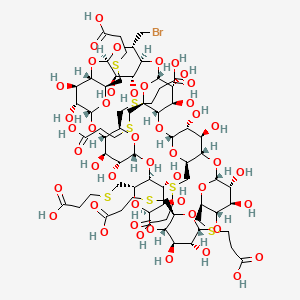
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
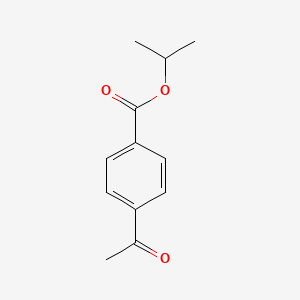
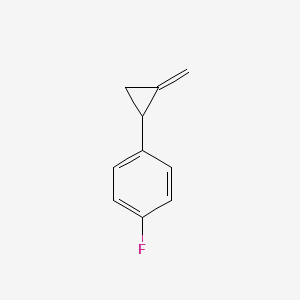

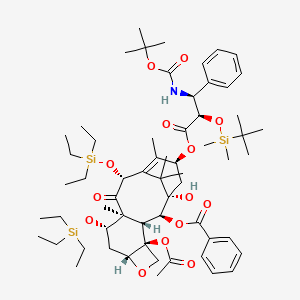
![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)
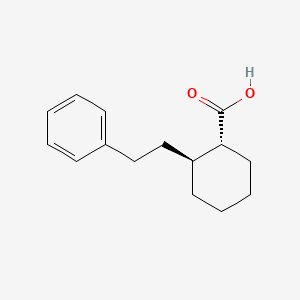

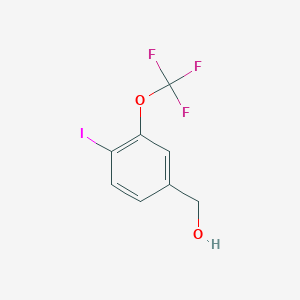
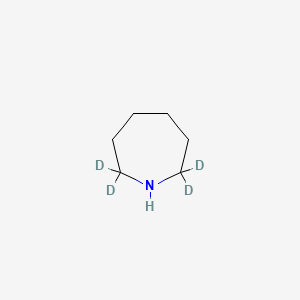
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
